molecular formula C19H32ClNO2 B12699284 4-Methyl-2-(octyloxy)-2-phenylmorpholine hydrochloride CAS No. 124497-88-7

4-Methyl-2-(octyloxy)-2-phenylmorpholine hydrochloride

Cat. No.: B12699284
CAS No.: 124497-88-7
M. Wt: 341.9 g/mol
InChI Key: JVIMPJSHONEIPF-UHFFFAOYSA-N
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Description

4-Methyl-2-(octyloxy)-2-phenylmorpholine hydrochloride is a synthetic organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a morpholine ring substituted with a methyl group, an octyloxy group, and a phenyl group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(octyloxy)-2-phenylmorpholine hydrochloride typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent.

    Substitution Reactions: The methyl, octyloxy, and phenyl groups are introduced through substitution reactions. These reactions often involve the use of reagents such as methyl iodide, octyl bromide, and phenyl magnesium bromide.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(octyloxy)-2-phenylmorpholine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the octyloxy or phenyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of new substituted morpholine derivatives.

Scientific Research Applications

4-Methyl-2-(octyloxy)-2-phenylmorpholine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(octyloxy)-2-phenylmorpholine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylmorpholine: Lacks the methyl and octyloxy groups, resulting in different chemical and biological properties.

    4-Methylmorpholine: Lacks the phenyl and octyloxy groups, leading to variations in reactivity and applications.

    2-Octyloxymorpholine: Lacks the phenyl and methyl groups, affecting its solubility and interaction with biological targets.

Uniqueness

4-Methyl-2-(octyloxy)-2-phenylmorpholine hydrochloride is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of the octyloxy group enhances its lipophilicity, while the phenyl group contributes to its aromatic character, making it a versatile compound for various applications.

Properties

CAS No.

124497-88-7

Molecular Formula

C19H32ClNO2

Molecular Weight

341.9 g/mol

IUPAC Name

4-methyl-2-octoxy-2-phenylmorpholine;hydrochloride

InChI

InChI=1S/C19H31NO2.ClH/c1-3-4-5-6-7-11-15-21-19(17-20(2)14-16-22-19)18-12-9-8-10-13-18;/h8-10,12-13H,3-7,11,14-17H2,1-2H3;1H

InChI Key

JVIMPJSHONEIPF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1(CN(CCO1)C)C2=CC=CC=C2.Cl

Origin of Product

United States

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